Primycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

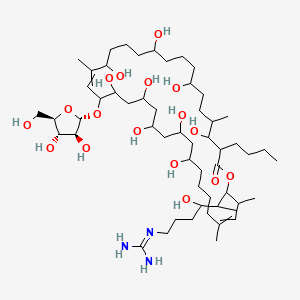

Primicina es un antibiótico macrólido lactónico no poliénico grande de 36 miembros producido por la bacteria filamentosa Gram-positiva Saccharomonospora azurea . Exhibe alta actividad antimicrobiana contra patógenos Gram-positivos frecuentes, incluidas cepas multirresistentes clínicamente prevalentes . La primicina se describió por primera vez en 1954 y desde entonces ha sido reconocida por sus propiedades antimicrobianas de amplio espectro .

Métodos De Preparación

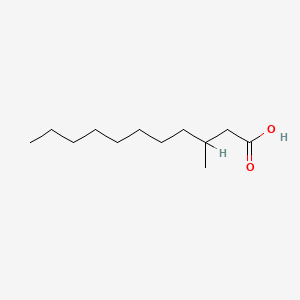

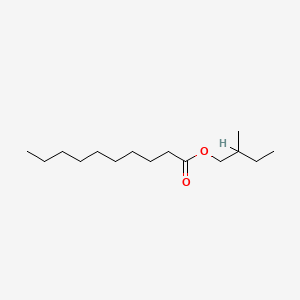

La primicina se biosintetiza a través de la vía de la sintetasa de poliquetidos tipo I modular en Saccharomonospora azurea . En la fermentación por lotes a escala industrial, la cepa productora de primicina se cultiva en un medio de fermentación complejo optimizado para la producción de antibióticos . Se ha estudiado el papel de varios ácidos grasos, como el ácido palmítico, en el medio de crecimiento para mejorar la producción de primicina . La preparación de primicina soluble en agua y sus componentes implica procesos específicos para garantizar su estabilidad y eficacia .

Análisis De Reacciones Químicas

La primicina experimenta varias reacciones químicas, incluida la formación de complejos con ergosterol, lo cual es crucial para su actividad antifúngica . La interacción de la primicina con el ácido oleico, un bloque de construcción de las membranas plasmáticas, implica enlaces de hidrógeno competitivos . Estas interacciones resaltan la importancia de los enlaces de hidrógeno en el mecanismo molecular de acción de la primicina . Los principales productos formados a partir de estas reacciones incluyen complejos con ergosterol y ácido oleico, que contribuyen a sus propiedades antimicrobianas .

Aplicaciones Científicas De Investigación

La primicina tiene una amplia gama de aplicaciones de investigación científica. Se utiliza como agente antimicrobiano en cultivos celulares primarios para proteger contra la contaminación microbiana . La primicina es eficaz contra bacterias, micoplasmas y hongos, lo que la convierte en una valiosa adición a varios protocolos estandarizados de cultivo celular primario . También se utiliza en el tratamiento de infecciones cutáneas, incluido el acné y el pioderma, y se ha aplicado con éxito contra quemaduras pequeñas infectadas por bacterias Gram-positivas . Además, la primicina se utiliza en la prevención de infecciones por quemaduras, el tratamiento de úlceras tróficas infectadas por bacterias y la inflamación del ano y el recto .

Mecanismo De Acción

La primicina aumenta la permeabilidad de las membranas celulares bacterianas, lo que lleva a la fuga de compuestos intracelulares vitales, como los iones potasio . Este efecto es dependiente de la dosis y da como resultado una mayor fuga de nucleótidos de las células bacterianas . El objetivo principal de la primicina es la membrana celular en microorganismos Gram-positivos, donde altera la integridad de la membrana e induce la fuga de iones . La interacción de la primicina con el ergosterol en las membranas fúngicas también juega un papel crucial en su actividad antifúngica .

Comparación Con Compuestos Similares

La primicina es única entre los antibióticos macrólidos debido a su gran anillo lactónico de 36 miembros y su estructura no poliénica . Compuestos similares incluyen otros antibióticos macrólidos como la eritromicina y la azitromicina, que también se dirigen a las membranas celulares bacterianas pero difieren en sus estructuras moleculares y mecanismos de acción . La actividad antimicrobiana de amplio espectro de la primicina y su capacidad para atacar tanto las membranas bacterianas como las fúngicas la hacen distinta de otras macrólidas .

Propiedades

Fórmula molecular |

C55H103N3O17 |

|---|---|

Peso molecular |

1078.4 g/mol |

Nombre IUPAC |

2-[5-[35-butyl-19-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine |

InChI |

InChI=1S/C55H103N3O17/c1-7-8-19-43-49(69)33(3)22-23-38(61)17-11-16-37(60)18-12-20-44(66)34(4)26-47(73-54-51(71)50(70)48(31-59)74-54)46(68)30-42(65)29-41(64)28-40(63)27-39(62)15-10-9-14-32(2)25-35(5)52(75-53(43)72)36(6)45(67)21-13-24-58-55(56)57/h25-26,33,35-52,54,59-71H,7-24,27-31H2,1-6H3,(H4,56,57,58)/t33?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48-,49?,50-,51+,52?,54+/m1/s1 |

Clave InChI |

NYWSLZMTZNODJM-YZTBHFOCSA-N |

SMILES |

CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)C)O)O)O)C)O |

SMILES isomérico |

CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)O[C@@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)C)O)O)O)C)O |

SMILES canónico |

CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)C)O)O)O)C)O |

Sinónimos |

primycin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylphenyl)-2-[[3-[3-(4-methyl-1-piperidinyl)propyl]-4-oxo-2-quinazolinyl]thio]acetamide](/img/structure/B1229565.png)

![(2S,3S)-4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid](/img/structure/B1229567.png)

![2-Naphthalenol, 1-[(8-quinolinylimino)methyl]-](/img/structure/B1229571.png)

![3,7-dichloro-N-[3-(1-imidazolyl)propyl]-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B1229572.png)

![N-[2-(2-benzamidoethyl)-1-methyl-5-benzimidazolyl]-2-methoxybenzamide](/img/structure/B1229573.png)